1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic molecule combining a tetrahydroquinazoline-2,4-dione core with a 1,2,4-oxadiazole moiety bearing a benzyloxy-substituted phenyl group and a propyl chain. However, specific biological data for this compound remain unreported in the available literature, necessitating comparative analysis with structurally analogous compounds.
Properties
IUPAC Name |
1-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N4O4/c1-2-16-30-26(32)20-12-6-8-14-22(20)31(27(30)33)17-24-28-25(29-35-24)21-13-7-9-15-23(21)34-18-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJCTWPWUGUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N4O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as the target compound) is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Oxadiazole Ring : Known for its role in various pharmacological activities.
- Tetrahydroquinazoline Derivative : Associated with neuroprotective and anti-inflammatory properties.
- Benzyloxy Group : Enhances lipophilicity and bioavailability.
1. Antimicrobial Activity
Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds similar to the target compound have shown significant activity against various pathogens:
- Antibacterial : Studies indicate that derivatives containing oxadiazole exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .
- Antifungal : Some derivatives have demonstrated antifungal activity comparable to standard treatments .
2. Inhibition of Monoamine Oxidase (MAO)
The target compound's structural similarity to known MAO inhibitors suggests potential in treating neurodegenerative diseases:
- Selectivity : Compounds with similar oxadiazole structures have been shown to selectively inhibit MAO B over MAO A, with IC50 values in the low nanomolar range (1.4–4.6 nM) . This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibition.
3. Anticancer Properties
Preliminary studies suggest that compounds containing the oxadiazole moiety may exhibit anticancer activity:
- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells through modulation of cell signaling pathways . Further studies are required to elucidate specific targets within cancer cells.
The biological activity of the target compound can be attributed to several mechanisms:
- Enzyme Inhibition : The ability to inhibit specific enzymes such as MAO B plays a critical role in its therapeutic potential.
- Receptor Binding : Potential interactions with neurotransmitter receptors may contribute to its neuroprotective effects.
Case Studies and Research Findings
A number of studies have explored the biological activities of similar compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. The 1,2,4-oxadiazole moiety has been linked to various biological activities, including anticancer effects. For instance, studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The compound's structure allows it to interact with biological systems effectively, leading to potential antimicrobial applications. Oxadiazoles have been reported to possess antibacterial and antifungal activities. In particular, compounds containing the oxadiazole ring have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-Diabetic Effects
There is emerging evidence that certain oxadiazole derivatives can exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. The incorporation of specific functional groups into the oxadiazole structure may enhance these effects, making it a candidate for further research in diabetes management .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones and carboxylic acids.
- Substitution Reactions : The introduction of the benzyloxy group can be performed via nucleophilic substitution methods on halogenated phenols.
Case Study 1: Anticancer Research
A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Studies
Another research focused on synthesizing oxadiazole derivatives to assess their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the oxadiazole scaffold significantly enhanced antibacterial activity compared to standard antibiotics .
Tables
Comparison with Similar Compounds
Table 1: Comparison of 1,2,4-Oxadiazole-Containing Compounds
1,2,3-Thiadiazole Derivatives
describes 1,2,3-thiadiazoles synthesized via nucleophilic substitution of 5-chloro-1,2,3-thiadiazoles with phenols or thiophenols in DMF/NaH . The target compound’s 1,2,4-oxadiazole may offer superior metabolic stability compared to 1,2,3-thiadiazoles, which are prone to ring-opening reactions.
Table 2: Thiadiazole vs. Oxadiazole Features
Tetrahydroquinazoline-dione Analogues
The tetrahydroquinazoline-2,4-dione core in the target compound is structurally related to quinazoline alkaloids, which exhibit diverse bioactivity. For example, febrifugine (a quinazoline derivative) shows antimalarial properties. The propyl chain at position 3 in the target compound may modulate solubility and pharmacokinetics compared to methyl or aryl substituents in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
